Cas no 2013569-92-9 (Carbamic acid, N-[2-(1-oxo-2-propyn-1-yl)cyclopentyl]-, 1,1-dimethylethyl ester)
![Carbamic acid, N-[2-(1-oxo-2-propyn-1-yl)cyclopentyl]-, 1,1-dimethylethyl ester structure](https://www.kuujia.com/scimg/cas/2013569-92-9x500.png)
Carbamic acid, N-[2-(1-oxo-2-propyn-1-yl)cyclopentyl]-, 1,1-dimethylethyl ester Chemical and Physical Properties
Names and Identifiers
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- Carbamic acid, N-[2-(1-oxo-2-propyn-1-yl)cyclopentyl]-, 1,1-dimethylethyl ester
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- Inchi: 1S/C13H19NO3/c1-5-11(15)9-7-6-8-10(9)14-12(16)17-13(2,3)4/h1,9-10H,6-8H2,2-4H3,(H,14,16)
- InChI Key: OIIFTISLFOSHEO-UHFFFAOYSA-N
- SMILES: C(OC(C)(C)C)(=O)NC1CCCC1C(=O)C#C
Carbamic acid, N-[2-(1-oxo-2-propyn-1-yl)cyclopentyl]-, 1,1-dimethylethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-797144-0.25g |
tert-butyl N-[2-(prop-2-ynoyl)cyclopentyl]carbamate |
2013569-92-9 | 95% | 0.25g |
$1038.0 | 2024-05-22 | |
Enamine | EN300-797144-2.5g |
tert-butyl N-[2-(prop-2-ynoyl)cyclopentyl]carbamate |
2013569-92-9 | 95% | 2.5g |
$2211.0 | 2024-05-22 | |
Enamine | EN300-797144-10.0g |
tert-butyl N-[2-(prop-2-ynoyl)cyclopentyl]carbamate |
2013569-92-9 | 95% | 10.0g |
$4852.0 | 2024-05-22 | |
Enamine | EN300-797144-0.05g |
tert-butyl N-[2-(prop-2-ynoyl)cyclopentyl]carbamate |
2013569-92-9 | 95% | 0.05g |
$948.0 | 2024-05-22 | |
Enamine | EN300-797144-1.0g |
tert-butyl N-[2-(prop-2-ynoyl)cyclopentyl]carbamate |
2013569-92-9 | 95% | 1.0g |
$1129.0 | 2024-05-22 | |
Enamine | EN300-797144-0.1g |
tert-butyl N-[2-(prop-2-ynoyl)cyclopentyl]carbamate |
2013569-92-9 | 95% | 0.1g |
$993.0 | 2024-05-22 | |
Enamine | EN300-797144-5.0g |
tert-butyl N-[2-(prop-2-ynoyl)cyclopentyl]carbamate |
2013569-92-9 | 95% | 5.0g |
$3273.0 | 2024-05-22 | |
Enamine | EN300-797144-0.5g |
tert-butyl N-[2-(prop-2-ynoyl)cyclopentyl]carbamate |
2013569-92-9 | 95% | 0.5g |
$1084.0 | 2024-05-22 |
Carbamic acid, N-[2-(1-oxo-2-propyn-1-yl)cyclopentyl]-, 1,1-dimethylethyl ester Related Literature
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1. Book reviews
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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3. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
Additional information on Carbamic acid, N-[2-(1-oxo-2-propyn-1-yl)cyclopentyl]-, 1,1-dimethylethyl ester
Research Brief on Carbamic acid, N-[2-(1-oxo-2-propyn-1-yl)cyclopentyl]-, 1,1-dimethylethyl ester (CAS: 2013569-92-9)
Carbamic acid, N-[2-(1-oxo-2-propyn-1-yl)cyclopentyl]-, 1,1-dimethylethyl ester (CAS: 2013569-92-9) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, including a cyclopentyl ring and a propynyl group, has been investigated for its potential applications in drug discovery and development. Recent studies have focused on its role as a versatile intermediate in the synthesis of bioactive molecules, particularly those targeting protein-protein interactions and enzyme inhibition.
Recent research has highlighted the compound's utility in the development of novel proteolysis-targeting chimeras (PROTACs), a cutting-edge technology in targeted protein degradation. The propynyl moiety in the compound serves as a critical functional group for click chemistry applications, enabling efficient conjugation with other molecular entities. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the successful incorporation of this compound into a PROTAC scaffold, resulting in enhanced selectivity and potency against a specific oncogenic target.
In addition to its applications in PROTACs, Carbamic acid, N-[2-(1-oxo-2-propyn-1-yl)cyclopentyl]-, 1,1-dimethylethyl ester has been explored as a building block for the synthesis of covalent inhibitors. The compound's ability to form stable covalent bonds with nucleophilic residues in target proteins has been leveraged to design irreversible inhibitors for kinases and other enzymes. A recent preprint on bioRxiv detailed the use of this compound in the development of a covalent inhibitor for a previously undrugged kinase, showcasing its potential in addressing unmet medical needs.
The compound's pharmacokinetic properties have also been a subject of investigation. Studies have shown that the tert-butyl ester group contributes to improved metabolic stability, while the cyclopentyl ring enhances membrane permeability. These characteristics make it a promising candidate for further optimization in drug discovery pipelines. However, challenges remain in balancing its reactivity with off-target effects, which is an active area of research.
Looking ahead, researchers are exploring the potential of Carbamic acid, N-[2-(1-oxo-2-propyn-1-yl)cyclopentyl]-, 1,1-dimethylethyl ester in emerging areas such as targeted protein degradation and covalent drug discovery. Its unique chemical properties position it as a valuable tool for medicinal chemists working on challenging targets. Future studies are expected to focus on expanding its applications and optimizing its safety profile for potential clinical translation.
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